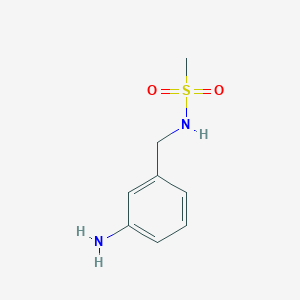![molecular formula C9H9N3O B7863859 [(4-Cyanophenyl)methyl]urea](/img/structure/B7863859.png)
[(4-Cyanophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Cyanophenyl)methyl]urea is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a cyanophenyl group attached to a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyanophenyl)methyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products through simple filtration or extraction procedures.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is less environmentally friendly and poses safety concerns due to the use of phosgene .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, safety, and environmental impact. The nucleophilic addition of amines to potassium isocyanate is preferred for its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[(4-Cyanophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced derivatives.
Aplicaciones Científicas De Investigación
[(4-Cyanophenyl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of [(4-Cyanophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
[(4-Cyanophenyl)methyl]urea can be compared with other N-substituted ureas, such as:
N-(4-Cyanophenyl)-N’-methylurea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
N-(4-Cyanophenyl)-N’-ethylurea: Another similar compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
(4-cyanophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)6-12-9(11)13/h1-4H,6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYSPOVJUBYXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863787.png)
![2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863792.png)
![2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7863794.png)
![2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863797.png)
![2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863802.png)
![2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863805.png)
![2-[(4-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863813.png)
![2-[Cyclopropyl-(2,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863818.png)
![2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863830.png)
![2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol](/img/structure/B7863834.png)

![(2-Methylpropyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7863873.png)

![N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7863880.png)
